7α-ヒドロキシスティグマステロール

概要

説明

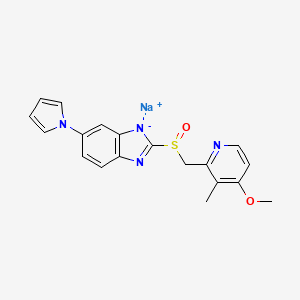

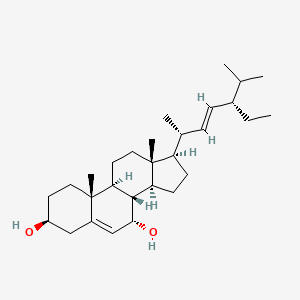

7alpha-Hydroxystigmasterol is a type of compound known as steroids . It is derived from the herbs of Xanthium sibiricum . The molecular formula of 7alpha-Hydroxystigmasterol is C29H48O2 and it has a molecular weight of 428.7 g/mol .

Molecular Structure Analysis

7alpha-Hydroxystigmasterol contains a total of 82 bonds, including 34 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .

Physical and Chemical Properties Analysis

7alpha-Hydroxystigmasterol is a powder in its physical state . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

科学的研究の応用

ソースと基本情報

7α-ヒドロキシスティグマステロールは、ステロイドとして知られる化合物の種類です . 分子式はC29H48O2、分子量は428.7 g/molです . この化合物は、オオオニビシのハーブに由来します .

薬物研究における潜在的な用途

7α-ヒドロキシスティグマステロールは、薬物研究、特にシグナル伝達阻害剤、生物活性、薬理活性の開発に使用されています . また、新規薬物研究のためのハイスループットスクリーニング(HTS)およびハイコンテントスクリーニング(HCS)にも使用されます .

ステロール代謝異常における役割

研究により、7α-ヒドロキシスティグマステロールは、ステロール代謝異常において潜在的な役割を果たすことが示されています。 例えば、コレステロール7α-ヒドロキシラーゼ欠損症による高コレステロール血症と関連付けられています . これは、LDLコレステロール血清レベルの上昇、高トリグリセリド血症、および胆汁酸産生の低下を特徴とするまれな遺伝性疾患です .

Safety and Hazards

作用機序

Mode of Action

It is known that it is involved in the cholesterol metabolism pathway .

Biochemical Pathways

7alpha-Hydroxystigmasterol is involved in the cholesterol metabolism pathway. Specifically, it is a product of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which converts cholesterol into 7alpha-hydroxycholesterol . This is the first and rate-limiting step in bile acid synthesis .

生化学分析

Biochemical Properties

7alpha-Hydroxystigmasterol is involved in various biochemical reactions. This enzyme converts 7alpha-Hydroxystigmasterol into 7alpha-hydroxycholesterol, which is a key step in the synthesis of bile acids .

Cellular Effects

It is known that the accumulation of similar compounds, such as 7-ketocholesterol, 7alpha-hydroxycholesterol, and 7beta-hydroxycholesterol, can have significant effects on cells . These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7alpha-Hydroxystigmasterol involves its interaction with the enzyme CYP7A1 . This enzyme oxidizes 7alpha-Hydroxystigmasterol at the 7 position using molecular oxygen, converting it into 7alpha-hydroxycholesterol . This is a key step in the synthesis of bile acids, which play important roles in lipid digestion and absorption .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in various organic solvents, suggesting that it may be stable under a range of conditions .

Dosage Effects in Animal Models

The effects of 7alpha-Hydroxystigmasterol at different dosages in animal models have not been extensively studied. Animal models are commonly used in the study of similar compounds and could provide valuable insights into the dosage-dependent effects of 7alpha-Hydroxystigmasterol .

Metabolic Pathways

7alpha-Hydroxystigmasterol is involved in the metabolic pathway of bile acid synthesis. It is converted into 7alpha-hydroxycholesterol by the enzyme CYP7A1, which is a key step in this pathway . This process is part of the larger cholesterol metabolic process, which also involves other enzymes and cofactors .

Transport and Distribution

It is known that similar compounds can interact with transporters such as ATP-binding cassette transporters ABCA-1 and ABCG-1 .

Subcellular Localization

The enzyme that it interacts with, CYP7A1, is located in the endoplasmic reticulum . This suggests that 7alpha-Hydroxystigmasterol may also be found in this subcellular compartment.

特性

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNNWDOFSGOYEK-KQASBSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。